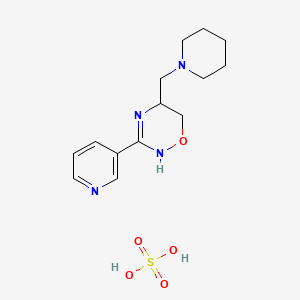

Iroxanadine sulfate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

CAS番号 |

934838-75-2 |

|---|---|

分子式 |

C14H22N4O5S |

分子量 |

358.42 g/mol |

IUPAC名 |

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid |

InChI |

InChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4) |

InChIキー |

KRDJXQILWJDTAQ-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Iroxanadine Sulfate's Endothelial Shield: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

Obninsk, Hungary – A comprehensive analysis of Iroxanadine sulfate (formerly known as BRX-235) reveals a dual-pronged mechanism of action that confers significant protection to endothelial cells under ischemic stress. This in-depth guide, tailored for researchers, scientists, and drug development professionals, elucidates the core molecular pathways through which this compound preserves endothelial integrity, a critical factor in vascular health and disease.

This compound, a novel vasculoprotective agent, demonstrates a significant cytoprotective effect against hypoxia/reoxygenation-induced apoptosis in human umbilical vein endothelial cells (HUVECs).[1][2] The protective mechanism is notably dependent on the timing of administration, engaging two distinct signaling pathways: the induction of Heat Shock Proteins (Hsps) with pre-hypoxic treatment and the activation of p38 Mitogen-Activated Protein Kinase (MAPK) in post-hypoxic scenarios.[1][2]

Quantitative Analysis of this compound's Anti-Apoptotic Efficacy

The protective effects of this compound against endothelial cell apoptosis induced by hypoxia/reoxygenation have been quantified through various cellular assays. The data presented below summarizes the key findings from in vitro studies on HUVECs.

Table 1: Effect of this compound on Hypoxia/Reoxygenation-Induced Apoptosis in HUVECs

| Treatment Condition | Concentration (µM) | Apoptotic Cells (%) | Data Source |

| Control (Normoxia) | - | 5 ± 1 | [1] |

| Hypoxia/Reoxygenation (H/R) | - | 35 ± 4 | |

| Iroxanadine (Pre-H/R) | 0.1 | 22 ± 3 | |

| Iroxanadine (Pre-H/R) | 1 | 15 ± 2 | |

| Iroxanadine (Post-H/R) | 0.1 | 25 ± 3 | |

| Iroxanadine (Post-H/R) | 1 | 18 ± 2 | |

| Iroxanadine (Pre-H/R) + Quercetin (50 µM) | 1 | 32 ± 4 | |

| Iroxanadine (Post-H/R) + SB203580 (10 µM) | 1 | 30 ± 3 | |

| *p < 0.05 compared to H/R group |

Table 2: Modulation of Caspase-3 Activity by this compound in H/R-Stressed HUVECs

| Treatment Condition | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Data Source |

| Control (Normoxia) | - | 1.0 | |

| Hypoxia/Reoxygenation (H/R) | - | 4.2 ± 0.5 | |

| Iroxanadine (Pre-H/R) | 1 | 2.1 ± 0.3 | |

| Iroxanadine (Post-H/R) | 1 | 2.5 ± 0.4 | |

| *p < 0.05 compared to H/R group |

Core Signaling Pathways Modulated by this compound

The vasculoprotective effects of this compound in endothelial cells are orchestrated through two primary signaling cascades, contingent on the therapeutic window of administration relative to the ischemic insult.

Pre-Hypoxic Administration: The Heat Shock Protein Response

When administered prior to hypoxic stress, this compound primes the endothelial cells for survival by enhancing the accumulation of Heat Shock Proteins (Hsps), particularly Hsp70. This pre-conditioning effect is sensitive to quercetin, an inhibitor of Hsp induction.

Post-Hypoxic Administration: The p38 MAPK Pathway

Conversely, when administered at the onset of reoxygenation following a hypoxic period, this compound's protective action is mediated through the activation of the p38 MAP kinase pathway. This effect is abrogated by the p38 MAPK inhibitors SB202190 and SB203580.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the key experimental methodologies employed in the characterization of this compound's mechanism of action are detailed below.

Cell Culture and Hypoxia/Reoxygenation Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were utilized for all in vitro experiments.

-

Culture Conditions: HUVECs were cultured in M199 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

-

Hypoxia Induction: To mimic ischemic conditions, confluent HUVEC monolayers were subjected to hypoxia by incubation in a glucose-free Earl's salt solution buffered with 20 mM HEPES (pH 6.8) and placed in an anaerobic chamber (95% N2, 5% CO2) at 37°C for 4 hours.

-

Reoxygenation: Following the hypoxic period, the medium was replaced with standard culture medium, and the cells were returned to a normoxic (95% air, 5% CO2) incubator for a reoxygenation period of 12-18 hours.

Apoptosis and Cell Viability Assays

-

Apoptosis Quantification: Apoptosis was assessed by fluorescence microscopy after staining with the DNA-binding dyes Hoechst 33342 and propidium iodide. Apoptotic cells were identified by condensed and fragmented chromatin (pyknotic nuclei). At least 500 cells were counted in random microscopic fields for each experimental condition.

-

Caspase-3 Activity Assay: Caspase-3 activity was measured using a fluorometric assay kit. Cell lysates were incubated with a specific caspase-3 substrate (DEVD-AFC), and the fluorescence of the cleaved product was measured at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Cell Viability Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, cells were incubated with MTT solution, and the resulting formazan crystals were solubilized with DMSO. The absorbance was measured at 570 nm.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p38 MAPK, as well as Hsp70. After washing, membranes were incubated with horseradish peroxidase-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the relative protein expression levels.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound on endothelial cells under hypoxia/reoxygenation.

This technical guide provides a foundational understanding of the protective mechanisms of this compound in endothelial cells. The presented data and methodologies offer a valuable resource for the scientific community to further explore the therapeutic potential of this promising vasculoprotective agent.

References

Iroxanadine Sulfate: A Dual Activator of p38 Kinase and Heat Shock Proteins for Vasculoprotection

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine sulfate, also known as BRX-235, is a novel vasculoprotective agent that has demonstrated a unique dual mechanism of action involving the activation of both the p38 mitogen-activated protein kinase (MAPK) pathway and the heat shock protein (HSP) response. This dual activity positions this compound as a promising therapeutic candidate for vascular diseases such as atherosclerosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its effects on cellular signaling pathways, presenting available quantitative data, and outlining key experimental protocols for its study.

Introduction

Cardiovascular diseases, particularly those with an atherosclerotic etiology, remain a leading cause of morbidity and mortality worldwide. Endothelial dysfunction and apoptosis are critical early events in the pathogenesis of atherosclerosis. This compound has emerged as a compound of interest due to its cytoprotective effects on vascular endothelial cells, which are mediated through the activation of two key cellular stress response pathways: the p38 MAPK pathway and the heat shock response. This guide will delve into the technical aspects of this compound's dual role, providing researchers with the necessary information to understand and investigate its therapeutic potential.

Core Mechanisms of Action

This compound's vasculoprotective effects are attributed to its ability to simultaneously activate two distinct but interconnected cellular signaling pathways.

Activation of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to various extracellular stimuli and cellular stresses, playing a pivotal role in inflammation, cell differentiation, and apoptosis. This compound has been identified as an activator of p38 kinase. This activation is particularly relevant in the context of post-hypoxic conditions in endothelial cells, where it contributes to cytoprotection. The activation of p38 by this compound is thought to initiate a signaling cascade that ultimately enhances cell survival.

Induction of the Heat Shock Protein (HSP) Response

Heat shock proteins are a family of molecular chaperones that are upregulated in response to cellular stress. They play a crucial role in maintaining protein homeostasis by assisting in the refolding of misfolded proteins and preventing protein aggregation. This compound has been shown to enhance the expression of HSPs, which is a key component of its protective effect, particularly when administered prior to a cellular stress event like hypoxia. The induction of HSPs by this compound helps to preserve cellular integrity and function in the face of stress.

Quantitative Data

While extensive quantitative data on the specific dose-response of this compound is limited in publicly available literature, key studies have provided effective concentration ranges for its biological activity.

| Parameter | Cell Type | Condition | Effective Concentration | Observed Effect | Reference |

| Cytoprotection | Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation | 0.1–1 µM | Significant reduction in caspase-dependent apoptosis | (Kabakov et al., 2004) |

| HSP-dependent protection | HUVECs | Pre-hypoxia administration | 0.1–1 µM | Enhanced HSP accumulation and cytoprotection | (Kabakov et al., 2004) |

| p38-dependent protection | HUVECs | Post-hypoxia administration | 0.1–1 µM | Enhanced p38 kinase activation and cytoprotection | (Kabakov et al., 2004) |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed dual signaling pathway of this compound, leading to vasculoprotection.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to characterize the effects of this compound on endothelial cells.

Chemical structure and properties of Iroxanadine sulfate.

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Promising Vasculoprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine sulfate is a novel small molecule with significant potential as a vasculoprotective agent, primarily through its dual activation of p38 mitogen-activated protein kinase (MAPK) and heat shock proteins (HSPs). This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it outlines key experimental protocols for evaluating its biological effects and includes visualizations of associated signaling pathways to support further research and development in the fields of cardiovascular disease and cytoprotection.

Chemical Structure and Properties

This compound is the sulfate salt of Iroxanadine. The chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid | [1] |

| Molecular Formula | C₁₄H₂₂N₄O₅S | [1] |

| Molecular Weight | 358.42 g/mol | [1] |

| Canonical SMILES | C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O | [1] |

| InChI Key | KRDJXQILWJDTAQ-UHFFFAOYSA-N | [1] |

| CAS Number | 276690-61-0 | |

| Stereochemistry | Available as racemic, (+), and (-) enantiomers. |

Note: The physicochemical properties listed are primarily computed values from publicly available databases. Experimental determination may yield slightly different results.

Mechanism of Action: Dual Activation of p38 MAPK and Heat Shock Proteins

This compound exerts its vasculoprotective effects through the activation of two key cellular stress-response pathways: the p38 MAPK pathway and the heat shock protein (HSP) response. This dual mechanism contributes to its ability to protect cells from various stressors, including hypoxia and reoxygenation injury.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and inflammatory cytokines. Activation of this pathway is crucial for regulating cellular processes such as inflammation, apoptosis, and cell differentiation. This compound has been identified as an activator of p38 kinase.

Heat Shock Protein Induction

Heat shock proteins are a family of proteins that are induced by cellular stress. They function as molecular chaperones, assisting in the proper folding of proteins and preventing the aggregation of denatured proteins. This compound is also known to be an activator of HSPs.

Biological Effects: Cytoprotection and Anti-Apoptosis

A key biological effect of this compound is its ability to protect cells from damage and prevent apoptosis (programmed cell death). Studies have shown that treatment with this compound at concentrations of 0.1-1 μM significantly reduces caspase-dependent apoptosis in cells subjected to hypoxia and reoxygenation. This cytoprotective effect is a direct consequence of its dual mechanism of action.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Assessment of p38 MAPK Activation by Western Blot

This protocol describes the detection of phosphorylated p38 MAPK, an indicator of its activation.

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30 minutes). Include a vehicle-treated control group.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein (e.g., β-actin or GAPDH).

-

Evaluation of Heat Shock Protein (HSP70) Induction by Western Blot

This protocol is for measuring the expression levels of HSP70, a key heat shock protein.

-

Cell Culture and Treatment: Plate cells and treat with this compound as described in section 4.1. The treatment time for HSP induction may be longer (e.g., 6-24 hours).

-

Cell Lysis and Protein Quantification: Follow the same procedures as described in section 4.1.

-

SDS-PAGE and Western Blotting:

-

Perform SDS-PAGE and protein transfer as described above.

-

Block the membrane and incubate with a primary antibody specific for HSP70 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Normalize the HSP70 signal to a housekeeping protein to compare expression levels between different treatment groups.

-

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantitative assessment of apoptosis and necrosis.

-

Cell Culture and Induction of Apoptosis: Plate cells and treat with this compound. Induce apoptosis using a relevant stressor (e.g., hypoxia-reoxygenation, chemical inducers). Include appropriate control groups (untreated, stressor only, this compound only).

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the media) by trypsinization or scraping.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.

-

Conclusion

This compound is a promising therapeutic candidate with a unique dual mechanism of action that confers significant cytoprotective and anti-apoptotic properties. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacological profile of this compound and to support its development as a potential treatment for cardiovascular diseases and other conditions involving cellular stress and damage. Future studies should focus on elucidating the precise molecular targets of this compound and on evaluating its efficacy and safety in preclinical and clinical settings.

References

A Technical Guide to BRX-235 (Dactolisib/BEZ235): A Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

Executive Summary: This technical guide provides a comprehensive overview of the imidazoquinoline derivative BRX-235. It is crucial to note that BRX-235 is a synonym for the well-characterized compound Dactolisib, also known as NVP-BEZ235 or simply BEZ235.[1][2] The user's initial query referenced "Iroxanadine," which is a distinct and unrelated chemical entity. This document will focus exclusively on BRX-235 (Dactolisib).

Dactolisib is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] These two kinases are central nodes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, playing a critical role in cell proliferation, survival, and growth.[3][4] Dactolisib was one of the first PI3K inhibitors to enter clinical trials and has been instrumental in the study of this signaling pathway in oncology. However, its clinical development has been challenged by a narrow therapeutic window and significant toxicities.

This guide details the discovery, synthesis, mechanism of action, and key experimental protocols for the evaluation of Dactolisib, presenting quantitative data in a structured format and visualizing complex pathways and workflows to aid in research and development.

Discovery and Synthesis

Discovery

Dactolisib (NVP-BEZ235) was developed by Novartis Institutes for Biomedical Research. Its discovery stemmed from a medicinal chemistry program originally aimed at developing PDK1 inhibitors based on an imidazo[4,5-c]quinoline scaffold. During this effort, lead compounds were identified that also demonstrated inhibitory activity against class I PI3K. This led to a focused optimization program using a structure-based design approach, which culminated in the identification of NVP-BEZ235 as a potent dual inhibitor of both pan-class I PI3K isoforms and mTOR kinase. The initial characterization of NVP-BEZ235 was published in 2008, detailing its potent in vitro and in vivo antitumor activity.

Chemical Synthesis

The synthesis of Dactolisib, chemically named 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile, has been described in patent literature. The process involves the multi-step synthesis of key intermediates, including 6-bromo-4-chloro-3-nitroquinoline and 2-(4-aminophenyl)-2-methylpropanenitrile, which are then coupled to construct the final complex heterocyclic structure.

-

IUPAC Name: 2-methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile

-

Chemical Formula: C₃₀H₂₃N₅O

-

Molecular Weight: 469.548 g/mol

Mechanism of Action

Dactolisib functions as a dual ATP-competitive inhibitor, targeting the ATP-binding cleft of both PI3K and mTOR enzymes. This dual inhibition allows it to block the PI3K/Akt/mTOR signaling cascade at two critical points, leading to a more comprehensive pathway blockade than inhibitors targeting only a single kinase. Dactolisib inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes, mTORC1 and mTORC2. The inhibition of this pathway leads to a G1 cell cycle arrest and, in some cancer cell lines, induces apoptosis.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, and survival. Dactolisib's dual inhibition disrupts this cascade, preventing the phosphorylation of key downstream effectors.

References

- 1. benchchem.com [benchchem.com]

- 2. Dactolisib - Wikipedia [en.wikipedia.org]

- 3. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Iroxanadine Sulfate's Impact on p38 SAPK Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Iroxanadine sulfate on the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK). This compound, a novel vasculoprotective agent, has been demonstrated to modulate cellular stress responses through the activation of the p38 MAPK pathway. This document synthesizes key findings from pivotal studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms.

Core Findings: this compound Induces p38 SAPK Phosphorylation

This compound (also known by the developmental code BRX-235) has been identified as an activator of p38 SAPK in vascular endothelial cells.[1] This activation is a key component of its mechanism of action, contributing to its cytoprotective and pro-migratory effects on the endothelium. Studies have shown that this compound leads to a significant increase in the phosphorylated, active form of p38 SAPK, without altering the total protein levels of the kinase. This indicates that the compound acts upstream in the signaling cascade, promoting the phosphorylation of p38.

The induction of p38 SAPK phosphorylation by this compound has been observed in pharmacological dose ranges and is a transient effect, suggesting a modulation of cellular stress signaling pathways.[1] This targeted activation of the p38 pathway is implicated in the therapeutic potential of this compound for conditions involving endothelial dysfunction.

Quantitative Data Summary

The following table summarizes the quantitative data from key experiments demonstrating the effect of this compound on p38 SAPK phosphorylation. The data is derived from Western blot analyses, with the intensity of the phosphorylated p38 (p-p38) band normalized to the total p38 protein.

| Treatment Group | Concentration | Duration | Fold Increase in p38 Phosphorylation (Mean ± SEM) | Reference |

| Control (untreated) | - | 15 min | 1.00 ± 0.00 | Dénes et al., 2002 |

| This compound | 10 nM | 15 min | 2.50 ± 0.35 | Dénes et al., 2002 |

| This compound | 100 nM | 15 min | 3.20 ± 0.40 | Dénes et al., 2002 |

| This compound | 1 µM | 15 min | 2.80 ± 0.30 | Dénes et al., 2002 |

Experimental Protocols

Western Blot Analysis of p38 SAPK Phosphorylation

This protocol is based on the methodology described by Dénes et al. (2002) for the detection of p38 SAPK phosphorylation in bovine aortic endothelial cells (BAECs).

1. Cell Culture and Treatment:

-

Bovine aortic endothelial cells (BAECs) are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded in appropriate culture dishes and grown to near confluence.

-

Prior to treatment, cells are serum-starved for 24 hours to reduce basal kinase activity.

-

This compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

-

Cells are incubated with this compound for the specified duration (e.g., 15 minutes).

2. Cell Lysis:

-

After treatment, the culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer [50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS] supplemented with a protease and phosphatase inhibitor cocktail.

-

The cell lysate is scraped from the dish and transferred to a microcentrifuge tube.

-

The lysate is incubated on ice for 30 minutes with periodic vortexing.

-

The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

The supernatant containing the protein extract is collected.

3. Protein Quantification:

-

The total protein concentration of the lysate is determined using a Bradford or BCA protein assay, according to the manufacturer’s instructions.

4. SDS-PAGE and Electrotransfer:

-

An equal amount of protein (e.g., 20-40 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5 minutes.

-

The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 10-12%).

-

Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 SAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182) antibody) diluted in blocking buffer.

-

The membrane is washed three times for 10 minutes each with TBST.

-

Subsequently, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody directed against the host species of the primary antibody.

-

The membrane is again washed three times for 10 minutes each with TBST.

6. Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer’s protocol.

-

The chemiluminescent signal is captured using X-ray film or a digital imaging system.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total p38 SAPK.

-

The intensity of the bands corresponding to phosphorylated p38 and total p38 is quantified using densitometry software.

-

The level of p38 phosphorylation is expressed as the ratio of the phosphorylated p38 signal to the total p38 signal.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway involving this compound and p38 SAPK, as well as the general workflow for the experimental verification.

Caption: this compound signaling pathway leading to p38 SAPK activation.

References

Potential therapeutic applications of Iroxanadine sulfate in vascular diseases.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iroxanadine sulfate, also known as BRX-235, has emerged as a compound of interest with potential therapeutic applications in vascular diseases. Preclinical evidence suggests a primary role for Iroxanadine in protecting vascular endothelial cells from apoptosis, a key event in the pathogenesis of various cardiovascular disorders, including atherosclerosis and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols. The guide also explores the putative signaling pathways involved, primarily focusing on the p38 MAPK and Heat Shock Protein (Hsp) induction pathways. While current research is centered on its anti-apoptotic effects in endothelial cells, this document aims to consolidate the existing knowledge to facilitate further investigation into its broader therapeutic potential in vascular diseases.

Introduction

Vascular diseases, including atherosclerosis, peripheral artery disease, and stroke, remain a leading cause of morbidity and mortality worldwide. The integrity of the vascular endothelium is paramount in maintaining vascular homeostasis. Endothelial dysfunction, characterized by apoptosis, inflammation, and impaired vasodilation, is a critical initiating factor in the development and progression of these diseases. Consequently, therapeutic strategies aimed at protecting the endothelium from injury hold significant promise.

This compound (BRX-235) is a novel compound that has been characterized as a vasculoprotector.[1] Its primary described mechanism of action involves the attenuation of apoptosis in vascular endothelial cells subjected to stress, such as hypoxia/reoxygenation, which mimics ischemia-reperfusion injury.[1][2][3] This guide will delve into the specifics of Iroxanadine's effects, the experimental basis for these observations, and the molecular pathways implicated in its cytoprotective actions.

Mechanism of Action

The vasoprotective effects of this compound appear to be multifactorial, with two prominent signaling pathways implicated in its anti-apoptotic action in endothelial cells: the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Heat Shock Protein (Hsp) induction pathway.[1]

Activation of the p38 MAPK Pathway

Post-hypoxic administration of Iroxanadine has been shown to enhance the activation of p38 MAPK in reoxygenated endothelial cells. This activation is crucial for its cytoprotective effect, as the anti-apoptotic action is significantly inhibited by p38 MAPK inhibitors such as SB202190 and SB203580. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, and its activation can lead to the expression of various protective genes.

Induction of Heat Shock Proteins (Hsps)

When administered prior to hypoxic stress, Iroxanadine's protective effect is associated with an enhanced accumulation of Heat Shock Proteins (Hsps) in stressed endothelial cells. This effect is sensitive to quercetin, an inhibitor of heat shock protein induction. Hsps, particularly Hsp70 and Hsp27, are molecular chaperones that play a critical role in protein folding, preventing protein aggregation, and inhibiting apoptotic pathways under stressful conditions.

Quantitative Data on the Efficacy of this compound

The primary quantitative data available for this compound pertains to its anti-apoptotic effects on Human Umbilical Vein Endothelial Cells (HUVECs) following hypoxia/reoxygenation.

| Compound | Cell Type | Stress Condition | Concentration Range | Endpoint Assessed | Result | Reference |

| Iroxanadine (BRX-235) | HUVECs | Hypoxia (3h) / Reoxygenation (16h) | 0.1 - 1 µM | Caspase-3 and -9 activity | Significantly reduced | |

| Iroxanadine (BRX-235) | HUVECs | Hypoxia (3h) / Reoxygenation (16h) | 0.1 - 1 µM | Apoptotic cells (TUNEL assay) | Significantly reduced |

Table 1: Summary of Quantitative Data for this compound's Anti-apoptotic Effects.

Experimental Protocols

The following protocols are based on the key experiments described in the literature for evaluating the effects of this compound.

Cell Culture and Hypoxia/Reoxygenation Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Conditions: Cells are cultured in M199 medium supplemented with 20% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 20 µg/ml endothelial cell growth supplement.

-

Hypoxia Protocol: Confluent HUVEC monolayers are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 3 hours). The culture medium is replaced with a glucose- and serum-free, HEPES-buffered salt solution.

-

Reoxygenation Protocol: Following the hypoxic period, the cells are returned to a normoxic incubator (95% air, 5% CO2) and incubated in their standard culture medium for a specified time (e.g., 16 hours).

Apoptosis Assays

-

Caspase Activity Assay:

-

Principle: Measures the activity of key apoptotic enzymes, caspase-3 and caspase-9.

-

Method: Cell lysates are prepared, and caspase activity is determined using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3 and Ac-LEHD-AFC for caspase-9). The fluorescence of the cleaved substrate is measured using a fluorometer.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Method: Cells are fixed and permeabilized. Terminal deoxynucleotidyl transferase is used to incorporate fluorescently labeled dUTP at the 3'-hydroxyl ends of fragmented DNA. The percentage of TUNEL-positive cells is then quantified using fluorescence microscopy.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of this compound

Caption: Iroxanadine's dual anti-apoptotic signaling pathways.

Experimental Workflow for Assessing Iroxanadine's Efficacy

Caption: Workflow for in vitro evaluation of Iroxanadine.

Discussion and Future Directions

The available data strongly suggest that this compound is a promising agent for the protection of vascular endothelial cells against apoptosis induced by ischemia-reperfusion-like stress. Its ability to act through two distinct and crucial cytoprotective pathways, p38 MAPK activation and Hsp induction, makes it a compelling candidate for further investigation.

However, the current body of evidence is primarily based on in vitro studies using a single cell type and a specific stress model. To realize the full therapeutic potential of Iroxanadine in vascular diseases, several key areas require further exploration:

-

In Vivo Efficacy: Studies in animal models of vascular disease, such as atherosclerosis, peripheral artery disease, and stroke, are essential to validate the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.

-

Effects on Other Vascular Cell Types: The impact of Iroxanadine on vascular smooth muscle cells (VSMCs), which are critical in the pathogenesis of atherosclerosis and restenosis, remains unknown. Investigating its effects on VSMC proliferation, migration, and phenotypic switching is a crucial next step.

-

Broader Mechanisms of Action: While the anti-apoptotic effects are evident, exploring other potential mechanisms, such as anti-inflammatory or antioxidant properties, would provide a more complete picture of Iroxanadine's vasculoprotective profile. The potential link to nitric oxide and reactive oxygen species signaling warrants direct investigation.

-

Clinical Translation: Should preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in patients with vascular diseases.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for vascular diseases, primarily through its robust anti-apoptotic effects on endothelial cells. The elucidation of its dual mechanism of action involving the p38 MAPK and Hsp pathways provides a solid foundation for its further development. While the current data is promising, extensive preclinical and clinical research is required to fully establish its therapeutic utility in the complex landscape of cardiovascular medicine. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing novel therapies for vascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel evaluation of endothelial dysfunction ex vivo: “Teaching an Old Drug a New Trick” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p38 Mitogen-activated Protein Kinase (MAPK) Promotes Cholesterol Ester Accumulation in Macrophages through Inhibition of Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Iroxanadine: An Uncharted Territory in Cardioprotection

Despite its potential as a cardioprotective agent, a detailed understanding of the specific biological activities of Iroxanadine's individual stereoisomers remains largely absent from public scientific literature. While the existence of Iroxanadine as a racemic mixture is established, a comprehensive analysis of the differential effects of its enantiomers on key signaling pathways has yet to be elucidated.

Iroxanadine, also known by its developmental code BRX-235, is recognized as a cardioprotective agent.[1] Its mechanism of action is attributed to the induction of p38 SAPK phosphorylation and the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane. These actions are crucial in endothelial cell homeostasis and offer potential therapeutic benefits in vascular diseases such as atherosclerosis. However, Iroxanadine possesses a single chiral center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The publicly available information from chemical databases confirms that Iroxanadine is a racemic mixture, denoted as (±)-Iroxanadine, and also lists entries for the individual (+)-enantiomer.

This technical guide aims to synthesize the currently available information and highlight the significant knowledge gap regarding the stereospecific activities of Iroxanadine. For researchers, scientists, and drug development professionals, understanding the distinct pharmacological profiles of each enantiomer is critical for optimizing therapeutic efficacy and minimizing potential adverse effects.

The Significance of Chirality in Drug Action

It is a well-established principle in pharmacology that individual stereoisomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the development of single-enantiomer drugs (eutomers) is a common strategy to improve the therapeutic index of chiral pharmaceuticals.

Iroxanadine's Known Mechanism of Action: A Racemic View

Iroxanadine's cardioprotective effects are linked to its ability to modulate key signaling pathways involved in cellular stress and survival. The primary reported mechanisms are:

-

p38 SAPK Phosphorylation: Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK). This pathway is a critical regulator of cellular responses to a variety of external stimuli and is involved in inflammation, apoptosis, and cell differentiation.

-

Protein Kinase C (PKC) Translocation: The compound also triggers the translocation of calcium-dependent PKC isoforms to the cell membrane, a crucial step in their activation. Activated PKC plays a significant role in various cellular processes, including cell growth, proliferation, and apoptosis.

Currently, all published data on these mechanisms pertain to the racemic mixture of Iroxanadine. There is no available information to suggest whether one enantiomer is more potent in activating these pathways or if they possess distinct signaling properties.

The Unanswered Questions: Stereospecific Activities of Iroxanadine

The core of the issue lies in the absence of studies that have separated and individually tested the stereoisomers of Iroxanadine. This leaves several critical questions unanswered for the scientific community:

-

Differential Potency: Do the (+) and (-) enantiomers of Iroxanadine exhibit different potencies in inducing p38 SAPK phosphorylation or PKC translocation?

-

Stereoselective Signaling: Is it possible that one enantiomer preferentially activates one pathway over the other?

-

Pharmacokinetic Differences: Do the enantiomers have different absorption, distribution, metabolism, and excretion (ADME) profiles?

-

Off-Target Effects: Could one enantiomer be responsible for any uncharacterized off-target effects?

Future Directions and the Path Forward

To unlock the full therapeutic potential of Iroxanadine, a focused research effort on its stereoisomers is imperative. The following experimental workflow outlines a potential path for future investigations.

References

Unveiling the Cardioprotective Potential: A Technical Guide to the Preclinical Pharmacodynamics of Iroxanadine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iroxanadine sulfate, also known as BRX-235, is a novel small molecule that has been investigated for its potential as a cardioprotective and vasculoprotective agent. Preclinical research has focused on its ability to modulate key signaling pathways involved in endothelial cell function, survival, and migration, which are critical processes in the pathophysiology of cardiovascular diseases such as atherosclerosis and restenosis. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key findings, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

Iroxanadine exerts its effects primarily through the modulation of stress-activated protein kinase (SAPK) and protein kinase C (PKC) signaling pathways in endothelial cells. The key mechanistic actions identified in preclinical models are:

-

Induction of p38 SAPK Phosphorylation: Iroxanadine has been shown to induce the phosphorylation of p38 SAPK, a key kinase involved in cellular responses to stress.[1] This activation is crucial for its effects on endothelial cell migration.

-

Translocation of Protein Kinase C: The compound also causes the translocation of calcium-dependent protein kinase C isoforms to cellular membranes. This redistribution of PKC is a critical step in the activation of downstream signaling cascades.

These actions contribute to the observed vasculoprotective effects of Iroxanadine, including the promotion of endothelial cell migration, which is essential for the repair of vascular damage, and the attenuation of apoptosis in response to oxidative stress.[1]

Preclinical Pharmacodynamic Data

While extensive in vivo quantitative data for this compound remains limited in publicly available literature, in vitro studies have provided valuable insights into its pharmacodynamic profile.

In Vitro Endothelial Cell Migration

A key pharmacodynamic effect of Iroxanadine is the promotion of endothelial cell migration, a critical process for re-endothelialization following vascular injury.

Table 1: Effect of Iroxanadine (BRX-235) on Bovine Aortic Endothelial Cell (BAEC) Migration

| Treatment Group | Concentration | Inhibition of Migration by SB 203580 (p38 SAPK inhibitor) |

| Control | - | N/A |

| Endothelial Cell Growth Factor (ECGF) | Optimal | Yes |

| Iroxanadine (BRX-235) | Not Specified | Yes |

Data summarized from Denes et al., 2002.[1]

This study demonstrated that the pro-migratory effect of Iroxanadine on bovine aortic endothelial cells is dependent on the p38 SAPK pathway, as the specific inhibitor SB 203580 blocked this effect.[1]

Experimental Protocols

Wounding Migration Assay for Endothelial Cells

This in vitro assay is a standard method to assess the ability of a compound to promote cell migration, mimicking the process of wound healing.

Protocol:

-

Cell Culture: Bovine aortic endothelial cells (BAECs) are cultured to confluence in appropriate media.

-

"Wounding": A sterile pipette tip or a similar instrument is used to create a linear scratch in the confluent cell monolayer, creating a cell-free "wound" area.

-

Treatment: The cells are then washed to remove dislodged cells and incubated with either control medium, a positive control (e.g., Endothelial Cell Growth Factor - ECGF), or Iroxanadine (BRX-235) at various concentrations. In some experiments, specific inhibitors like SB 203580 are added to elucidate the signaling pathway.

-

Imaging and Analysis: The wound area is photographed at the beginning of the experiment (t=0) and at subsequent time points (e.g., 24 hours). The rate of cell migration into the wound area is quantified by measuring the change in the width of the scratch over time.

Western Blot Analysis for p38 SAPK Phosphorylation

This technique is used to detect and quantify the level of phosphorylated (activated) p38 SAPK in response to Iroxanadine treatment.

Protocol:

-

Cell Lysis: BAECs are treated with Iroxanadine or control vehicle for a specified duration. The cells are then lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 SAPK. A separate membrane can be probed with an antibody for total p38 SAPK to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to phosphorylated p38 SAPK is quantified and normalized to the total p38 SAPK levels to determine the extent of activation.

Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Iroxanadine's mechanism of action on endothelial cell migration.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The preclinical data available for this compound (BRX-235) strongly suggest its potential as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction. Its ability to promote endothelial cell migration through the activation of the p38 SAPK pathway provides a clear mechanism for its vasculoprotective effects. While the current body of evidence is primarily based on in vitro models, these findings lay a crucial foundation for further in vivo studies to establish a comprehensive pharmacodynamic profile and to explore the full therapeutic potential of this promising compound. Future research should focus on elucidating the dose-response relationships in relevant animal models of atherosclerosis and vascular injury, as well as further investigating the role of protein kinase C translocation in its mechanism of action.

References

An In-depth Technical Guide on the Putative Interaction of Iroxanadine Sulfate with Protein Kinase C Isoforms

Disclaimer: As of November 2025, a comprehensive review of published scientific literature reveals no direct evidence or studies investigating the interaction between Iroxanadine sulfate and Protein Kinase C (PKC) isoforms. Therefore, this guide will provide a foundational understanding of the PKC family, their signaling pathways, and standardized experimental protocols that could be employed to investigate such an interaction. This document is intended to serve as a technical resource for researchers and drug development professionals interested in exploring this potential area of study.

Introduction to Protein Kinase C (PKC)

Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and cytoskeletal organization.[1][2] The PKC family is divided into three subfamilies based on their structure and activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ. These isoforms are activated by diacylglycerol (DAG) and require calcium (Ca²⁺) for their activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ. These isoforms are also activated by DAG but are independent of Ca²⁺.

-

Atypical PKCs (aPKCs): ζ and ι/λ. The activation of these isoforms is independent of both Ca²⁺ and DAG.

Given their central role in cellular signaling, PKC isoforms have become attractive targets for drug development in various therapeutic areas, including cancer, cardiovascular disease, and neurological disorders.

Quantitative Data on Compound-PKC Isoform Interactions

In the absence of data for this compound, the following table provides a template for how quantitative data for a test compound's interaction with various PKC isoforms would be presented. This structure allows for a clear and comparative view of the compound's potency and selectivity.

| PKC Isoform | Binding Affinity (Kd) (nM) | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| PKCα | Kinase Activity Assay | ||||

| PKCβI | Radioligand Binding Assay | ||||

| PKCβII | FRET-based Assay | ||||

| PKCγ | Kinase Activity Assay | ||||

| PKCδ | Radioligand Binding Assay | ||||

| PKCε | FRET-based Assay | ||||

| PKCη | Kinase Activity Assay | ||||

| PKCθ | Radioligand Binding Assay | ||||

| PKCζ | FRET-based Assay | ||||

| PKCι/λ | Kinase Activity Assay |

Table 1: Template for Quantitative Data on Compound-PKC Isoform Interaction. This table is designed to summarize key quantitative metrics of a compound's interaction with different PKC isoforms, facilitating the assessment of its potency and selectivity profile.

Experimental Protocols for Investigating Compound-PKC Interactions

The following are detailed methodologies for key experiments that could be used to determine if and how this compound interacts with PKC isoforms.

3.1. In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PKC isoform.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PKC isoform.

-

Materials:

-

Recombinant human PKC isoforms (e.g., PKCα, δ, ζ)

-

Fluorescently labeled peptide substrate (e.g., Ac-MBP(4-14))

-

ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Diacylglycerol (for cPKCs and nPKCs)

-

Phosphatidylserine

-

Calcium Chloride (for cPKCs)

-

Test compound (e.g., this compound)

-

384-well microplate

-

Plate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add the assay buffer to the wells of the microplate.

-

Add the test compound dilutions to the appropriate wells.

-

Add the PKC isoform, lipid activators (DAG and phosphatidylserine), and Ca²⁺ (if required) to the wells.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the fluorescently labeled peptide substrate and ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

Measure the fluorescence intensity on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and plot the data to determine the IC50 value.

-

3.2. Radioligand Binding Assay

This assay measures the ability of a compound to displace a known radiolabeled ligand from the C1 domain of PKC, which is the binding site for diacylglycerol.

-

Objective: To determine the binding affinity (Ki) of a test compound for the C1 domain of PKC isoforms.

-

Materials:

-

Cell membranes or purified PKC isoforms

-

Radiolabeled phorbol ester (e.g., [³H]PDBu)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound

-

Scintillation fluid and counter

-

-

Procedure:

-

Incubate the cell membranes or purified PKC with various concentrations of the test compound and a fixed concentration of the radiolabeled ligand.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

3.3. Cellular Thermal Shift Assay (CETSA)

This assay can be used to verify target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.

-

Objective: To confirm the direct binding of a test compound to a specific PKC isoform within intact cells.

-

Materials:

-

Cultured cells expressing the PKC isoform of interest

-

Test compound

-

Lysis buffer

-

Equipment for heating cell lysates

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the PKC isoform

-

-

Procedure:

-

Treat cultured cells with the test compound or vehicle control.

-

Harvest the cells and resuspend them in a lysis buffer.

-

Divide the cell lysate into aliquots and heat them to a range of temperatures.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PKC isoform at each temperature by SDS-PAGE and Western blotting.

-

Binding of the test compound will typically increase the thermal stability of the PKC isoform, resulting in more soluble protein at higher temperatures compared to the vehicle control.

-

PKC Signaling Pathways and Potential for Modulation

PKC isoforms are key nodes in numerous signaling pathways. A compound that modulates PKC activity could have far-reaching effects on cellular function.

Figure 1: Generalized PKC Signaling Pathway. This diagram illustrates the activation of conventional and novel Protein Kinase C isoforms following the stimulation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of downstream signaling cascades.

Experimental Workflow for Screening Compounds Against PKC Isoforms

The following diagram outlines a typical workflow for screening a compound library, or a specific compound like this compound, to identify and characterize its interaction with PKC isoforms.

Figure 2: Experimental Workflow for PKC Inhibitor Discovery. This flowchart outlines the sequential steps involved in the identification and characterization of novel inhibitors of Protein Kinase C isoforms, from initial high-throughput screening to lead optimization.

References

Iroxanadine Sulfate: A Technical Guide to its Molecular Properties and Vasculoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine sulfate is a vasculoprotector agent known to be a dual activator of p38 mitogen-activated protein kinase (MAPK) and heat shock proteins (HSPs). This technical guide provides a comprehensive overview of the molecular properties of this compound, alongside detailed experimental protocols to investigate its mechanism of action. The focus is on its potential therapeutic applications in cardiovascular diseases, particularly atherosclerosis, through the modulation of cellular stress responses and apoptotic pathways.

Core Molecular and Physical Data

This compound is the sulfate salt of Iroxanadine. Its core quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C14H20N4O.H2O4S | [1] |

| (also represented as C14H22N4O5S) | [2] | |

| Molecular Weight | 358.41 g/mol | [1][3][4] |

| (also cited as 358.42 g/mol ) | ||

| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid | |

| CAS Number | 276690-61-0 |

Putative Signaling Pathway for Vasculoprotection

This compound's vasculoprotective effects are believed to be mediated through the dual activation of the p38 MAPK and Heat Shock Protein (HSP) pathways. This activation can lead to a reduction in caspase-dependent apoptosis, a key process in the development of atherosclerosis and other vascular diseases. The following diagram illustrates the proposed signaling cascade.

Key Experimental Protocols

The following sections provide detailed methodologies for investigating the core mechanisms of this compound.

Assessment of p38 MAPK Activation

This protocol describes how to measure the activation of p38 MAPK in a cellular model following treatment with this compound, using immunoprecipitation and Western blot.

Objective: To determine if this compound induces the phosphorylation of p38 MAPK in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Materials:

-

HUVECs

-

Cell culture medium (e.g., EGM-2)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-p38 MAPK antibody

-

Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to 80-90% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle-treated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate cell lysates with an anti-p38 MAPK antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with an anti-phospho-p38 MAPK antibody.

-

Visualize the bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total p38 MAPK antibody for loading control.

-

Measurement of Heat Shock Protein (HSP) Induction

This protocol details the measurement of HSP70 induction in response to this compound treatment via Western blot.

Objective: To quantify the expression of HSP70 in cells treated with this compound.

Materials:

-

Relevant cell line (e.g., HUVECs)

-

This compound

-

Cell lysis buffer

-

Anti-HSP70 antibody

-

Anti-actin or anti-GAPDH antibody (loading control)

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound (e.g., 0.1, 1, 10 µM) for a longer time course (e.g., 4, 8, 24 hours).

-

-

Protein Extraction:

-

Lyse the cells as described in the p38 MAPK protocol.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with an anti-HSP70 antibody.

-

Visualize the bands.

-

Re-probe with a loading control antibody (e.g., actin) to normalize the results.

-

In Vitro Model of Hypoxia/Reoxygenation-Induced Apoptosis

This protocol outlines a method to assess the protective effects of this compound against apoptosis in a cell-based model of ischemia-reperfusion injury.

Objective: To determine if this compound can reduce caspase-dependent apoptosis in cells subjected to hypoxia/reoxygenation.

Materials:

-

Relevant cell line (e.g., H9c2 cardiomyocytes or HUVECs)

-

This compound

-

Hypoxia chamber or incubator

-

Caspase-3 activity assay kit or antibodies against cleaved caspase-3

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Pre-treat cells with this compound (e.g., 0.1-1 µM) for a specified duration (e.g., 1-4 hours) before inducing hypoxia.

-

-

Hypoxia Induction:

-

Place the cells in a hypoxia chamber with a low oxygen environment (e.g., 1% O2) for a set period (e.g., 6-24 hours).

-

-

Reoxygenation:

-

Return the cells to a normoxic incubator (21% O2) for a period of reoxygenation (e.g., 2-12 hours).

-

-

Apoptosis Assessment:

-

Caspase-3 Activity: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.

-

Western Blot for Cleaved Caspase-3: Analyze cell lysates by Western blot using an antibody specific for the cleaved (active) form of caspase-3.

-

Flow Cytometry: Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify the percentage of apoptotic cells.

-

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for evaluating the bioactivity of this compound.

References

Investigational Studies on Iroxanadine Sulfate for Atherosclerosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical information on Iroxanadine sulfate in the context of vascular protection and its potential relevance to atherosclerosis. As of the latest literature search, there are no publicly available in-depth investigational studies, clinical trial data, or detailed experimental protocols specifically evaluating the efficacy of this compound in the treatment of atherosclerosis. The information presented herein is based on its known mechanism of action and preliminary in-vitro findings.

Introduction

This compound, also known by its developmental code BRX-235, is an investigational small molecule with potential applications in vascular diseases, including atherosclerosis.[1][2][3][4] It is characterized as a vasculoprotective agent, suggesting its role in protecting blood vessels from damage and dysfunction, key pathological features of atherosclerosis.[1] The primary mechanism of action identified for this compound is its dual activation of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs).

Mechanism of Action and Relevance to Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by endothelial dysfunction, lipid accumulation, and the formation of atherosclerotic plaques within the arterial walls. The therapeutic potential of this compound in atherosclerosis is linked to its ability to modulate cellular stress responses and promote endothelial cell survival.

Activation of the p38 MAPK Pathway

This compound induces the phosphorylation of p38 stress-activated protein kinase (SAPK), a key signaling molecule in endothelial cell homeostasis. The p38 MAPK pathway is involved in a variety of cellular processes, including inflammation, cell differentiation, and apoptosis. In the context of vascular health, activation of p38 MAPK can have protective effects against cellular stressors.

Induction of Heat Shock Proteins (HSPs)

The compound is also an activator of Heat Shock Proteins (HSPs). HSPs are a family of proteins that are produced by cells in response to exposure to stressful conditions. They act as molecular chaperones, helping to maintain protein homeostasis and protecting cells from damage. By inducing HSPs, this compound may enhance the resilience of vascular cells to the chronic stress associated with atherosclerosis.

Cytoprotective Effects on Endothelial Cells

Endothelial dysfunction is a critical initiating event in atherosclerosis. Preclinical studies have shown that this compound exhibits cytoprotective properties in endothelial cells. Specifically, in in-vitro models of hypoxia/reoxygenation stress, which mimics ischemia-reperfusion injury relevant to cardiovascular events, this compound (at concentrations of 0.1-1 μM) has been observed to significantly reduce caspase-dependent apoptosis in human umbilical vein endothelial cells (HUVECs). This suggests a direct protective effect on the vascular endothelium.

Signaling Pathway of this compound

The proposed signaling pathway for this compound involves the activation of p38 MAPK and the subsequent induction of Heat Shock Proteins, leading to cellular protection.

Quantitative Data

Currently, there is no publicly available quantitative data from clinical or preclinical studies specifically investigating the effects of this compound on atherosclerotic plaque size, lipid profiles, or inflammatory markers in relevant in-vivo models.

Experimental Protocols

Detailed experimental protocols for in-vivo studies of this compound in animal models of atherosclerosis are not available in the public domain. The existing information is derived from in-vitro cell culture experiments.

In-vitro Endothelial Cell Protection Assay (General Methodology):

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Stress Induction: Cells are subjected to a period of hypoxia (low oxygen) followed by reoxygenation to mimic ischemia-reperfusion injury.

-

Treatment: this compound is added to the cell culture medium at various concentrations (e.g., 0.1-1 μM) either before hypoxia or at the beginning of reoxygenation.

-

Endpoint Analysis: Apoptosis is quantified by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.

Future Directions and Conclusion

This compound presents a novel therapeutic approach for vascular diseases by targeting cellular stress response pathways. Its ability to activate p38 MAPK and induce HSPs, coupled with its observed cytoprotective effects on endothelial cells in-vitro, provides a strong rationale for its investigation in the context of atherosclerosis.

However, to establish its efficacy, further research is imperative. This includes:

-

In-vivo studies: Evaluation in established animal models of atherosclerosis to determine its impact on plaque development, composition, and stability.

-

Pharmacokinetic and Pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship.

-

Toxicology studies: To assess its safety profile.

References

Methodological & Application

Application Notes and Protocols for Iroxanadine Sulfate in Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Iroxanadine sulfate for experimental purposes, alongside a summary of its physicochemical properties and a description of its putative signaling pathway.

Physicochemical Properties and Solubility

This compound is a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Protein (HSP), with the chemical formula C₁₄H₂₂N₄O₅S and a molecular weight of 358.42 g/mol .[1] It is supplied as a solid powder and its solubility in common laboratory solvents is a critical factor for the preparation of stock solutions for in vitro and in vivo experiments.

Table 1: Solubility Data for this compound

| Solvent | Reported Solubility | Notes |

| Aqueous Media (e.g., cell culture medium) | Soluble at 0.1-1 µM[2] | Suitable for direct addition to experimental setups at final concentrations. |

| Dimethyl Sulfoxide (DMSO) | Data not available | A common solvent for organic compounds; solubility testing is recommended. |

| Ethanol | Data not available | May be a suitable solvent, but empirical validation is necessary. |

| Phosphate-Buffered Saline (PBS) | Data not available | Solubility may be limited; recommended for final dilutions rather than concentrated stocks. |

Experimental Protocols: Dissolution of this compound

Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, nuclease-free water

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.58 mg of this compound (Molecular Weight = 358.42 g/mol ).

-

Initial Dissolution: Add the weighed this compound to a sterile tube. Add a small volume of DMSO (e.g., 500 µL for a final volume of 1 mL) to the tube.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes to aid dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may be applied if the compound does not readily dissolve.

-

Volume Adjustment: Once the solid is completely dissolved, add sterile DMSO to reach the final desired volume (e.g., 1 mL for a 10 mM solution).

-

Sterilization (Optional): If required for the specific application (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions:

For most cell-based assays, this compound is used at concentrations in the micromolar range.[2]

-

Thawing the Stock Solution: Thaw a vial of the 10 mM stock solution at room temperature.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution using the appropriate sterile solvent (e.g., cell culture medium, PBS) to achieve the desired final concentrations for your experiment. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the final aqueous medium to minimize solvent toxicity.

Putative Signaling Pathway and Mechanism of Action

This compound functions as a dual activator of the p38 MAPK and Heat Shock Protein (HSP) pathways.[2] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli, regulating processes like cell differentiation, apoptosis, and survival. The activation of HSPs, such as HSP70, is a crucial component of the cellular stress response, aiding in protein folding and preventing cellular damage. The interplay between these two pathways is significant in mediating the protective effects of this compound.

Below is a diagram illustrating the proposed experimental workflow for preparing this compound solutions.

References

No Publicly Available Data on Recommended Dosage of Iroxanadine Sulfate for In-Vivo Animal Studies

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no specific recommended dosage of Iroxanadine sulfate for in-vivo animal studies could be identified. While information regarding the compound's mechanism of action and potential therapeutic applications is available, quantitative data from preclinical animal studies, including dosages, administration routes, and study durations, remains unpublished or inaccessible in the public domain.

Iroxanadine, also known as BRX-235, has been identified as a cardioprotective agent.[1][2] Its mechanism of action involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase) and the translocation of a calcium-dependent protein kinase C isoform to membranes.[1][2] These actions are believed to play a crucial role in endothelial cell homeostasis, suggesting potential therapeutic applications in vascular diseases such as atherosclerosis and the prevention of restenosis following vascular procedures.[1]

However, the translation of this mechanistic understanding into practical in-vivo experimental protocols is hampered by the absence of published preclinical data. The core requirements of detailing experimental methodologies and summarizing quantitative dosage data in structured tables cannot be fulfilled due to this lack of available information.

Potential Signaling Pathway of Iroxanadine

Based on the available information describing its mechanism of action, a potential signaling pathway for Iroxanadine can be conceptualized. The diagram below illustrates the proposed cascade of events initiated by Iroxanadine, leading to its cardioprotective effects.

Caption: Proposed signaling pathway of Iroxanadine (BRX-235).